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  • Product: 4,6-Dithia-1-azabicyclo[3.2.0]heptane
  • CAS: 260550-62-7

Core Science & Biosynthesis

Foundational

Comprehensive Analysis of 4,6-Dithia-1-azabicyclo[3.2.0]heptane: Geometry, Electronics, and Pharmacophore Potential

The following technical guide provides an in-depth analysis of the molecular geometry, electronic structure, and pharmacological relevance of 4,6-Dithia-1-azabicyclo[3.2.0]heptane . This document is structured for resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the molecular geometry, electronic structure, and pharmacological relevance of 4,6-Dithia-1-azabicyclo[3.2.0]heptane . This document is structured for researchers and drug development professionals, focusing on the unique "aminodithioacetal" bridgehead and its implications for scaffold stability and bioactivity.

Architectural Fundamentals & Nomenclature

The molecule 4,6-Dithia-1-azabicyclo[3.2.0]heptane (CAS 260550-62-7) represents a highly specialized bicyclic heterocycle. Unlike the classical penam nucleus (which contains only one sulfur at position 4), this scaffold integrates a second sulfur atom into the four-membered ring at position 6.

Structural Connectivity

The skeleton is a fused bicyclic system consisting of a five-membered thiazolidine ring and a four-membered thietane (specifically, a 1,3-thiazetidine) ring. The defining feature of this molecule is the bridgehead carbon (C5) , which is covalently bonded to three heteroatoms: the bridgehead nitrogen (N1) and two sulfur atoms (S4 and S6).

Numbering Scheme (IUPAC for Bicyclo[3.2.0]):

  • Position 1: Nitrogen (Bridgehead)

  • Position 2, 3: Carbon atoms (5-membered ring path)

  • Position 4: Sulfur (5-membered ring path)

  • Position 5: Carbon (Bridgehead)

  • Position 6: Sulfur (4-membered ring path)

  • Position 7: Carbon (4-membered ring path)[1][2]

This connectivity creates a unique aminodithioacetal center at C5, a structural motif with significant electronic consequences compared to the standard N,S-acetal found in penicillins.

Visualization of Connectivity

The following diagram illustrates the connectivity and the critical "heteroatom-dense" bridgehead region.

G cluster_core Heteroatom-Dense Core N1 N1 (Bridgehead) C2 C2 N1->C2 C7 C7 N1->C7 C3 C3 C2->C3 S4 S4 C3->S4 C5 C5 (Aminodithioacetal) S4->C5 C5->N1 Bridge S6 S6 S6->C5 C7->S6

Caption: Connectivity map highlighting the C5 bridgehead bonded to N1, S4, and S6.

Molecular Geometry and Conformational Analysis

The geometry of 4,6-dithia-1-azabicyclo[3.2.0]heptane is dominated by the strain of the fused [3.2.0] system and the repulsive interactions between the lone pairs of the heteroatoms.

Ring Puckering and Strain
  • 5-Membered Ring (Thiazolidine): Adopts an envelope conformation . Typically, the sulfur atom (S4) or the C3 carbon acts as the flap. This puckering minimizes torsional strain and eclipsing interactions between substituents on C2 and C3.

  • 4-Membered Ring (Thiazetidine): The four-membered ring containing N1-C7-S6-C5 is inherently strained. Unlike cyclobutane, which puckers significantly (~30°), the presence of sulfur (S6) and nitrogen (N1) alters the flexibility. The longer C-S bonds (approx. 1.82 Å) compared to C-C bonds (1.54 Å) deform the square geometry into a trapezoidal or irregular rhombus shape, often forcing the ring into a nearly planar or slightly puckered conformation to accommodate the bond angle requirements of Sulfur (~92-100°).

Bridgehead Pyramidalization (N1)

In biologically active beta-lactams (e.g., penams), the bridgehead nitrogen is forced into a pyramidal geometry. This suppresses the amide resonance (in lactams), increasing the reactivity of the carbonyl. In the saturated 4,6-dithia-1-azabicyclo[3.2.0]heptane , N1 is an amine, not an amide. However, the geometric constraints of the fused ring system still impose a pyramidal geometry on N1.

  • Consequence: The lone pair on N1 has significant

    
     character and is directionally fixed, pointing "exo" relative to the concave face of the bicyclic system (the "butterfly" fold).
    
The C5 Geometry (The "Hotspot")

The C5 carbon is tetrahedral (


) but highly distorted due to being part of two rings.
  • Bond Angles: The N1-C5-S4 and N1-C5-S6 angles are compressed by the ring constraints (likely < 109.5°), while the S4-C5-S6 angle (exocyclic to both rings) may be expanded.

  • Bond Lengths: The C5-S4 and C5-S6 bonds are lengthened due to the anomeric effect (interaction with the N1 lone pair), making them potentially labile.

Electronic Structure & Reactivity

The electronic profile is defined by the interaction of three adjacent lone pair systems (N1, S4, S6).

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Primarily composed of the antibonding combination of the Sulfur lone pairs (

    
    )  and the Nitrogen lone pair (
    
    
    
    ). The proximity of S4 and S6 allows for through-space interaction, raising the HOMO energy and making the molecule a potent nucleophile or susceptible to oxidation.
  • LUMO (Lowest Unoccupied Molecular Orbital): Likely corresponds to the

    
     orbitals of the C-S bonds, particularly at the C5 position.
    
Stereoelectronic Effects (Anomeric Interactions)

The stability of the C5 center is governed by multiple anomeric interactions:

  • 
     : The nitrogen lone pair donates electron density into the antibonding orbital of the C5-S4 bond.
    
  • 
     : Similarly, donation occurs into the C5-S6 bond.
    

Impact: These interactions stabilize the gauche conformation of the lone pair relative to the C-S bonds but weaken the C-S bonds , increasing the likelihood of ring opening (C5-S bond cleavage) under acidic conditions or metabolic attack.

Quantitative Structural Parameters (Estimated)

Based on computational data for analogous penam systems:

ParameterEstimated ValueCausality
Bond Length (C5-N1) 1.44 - 1.46 ÅShortened slightly due to anomeric donation.
Bond Length (C5-S4) 1.83 - 1.85 ÅLengthened due to

population.
Bond Length (C5-S6) 1.84 - 1.86 ÅLengthened; high strain in 4-membered ring.
Fold Angle 120° - 135°"Butterfly" angle between the two ring planes.
N1 Pyramidalization HighEssential for bridgehead constraints.

Synthetic Accessibility

While the lactam derivative (4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one) is more common in literature as a beta-lactamase inhibitor core, the saturated heptane can be accessed via reduction or de novo synthesis.

Proposed Synthetic Pathway

Route A: Reduction of the Lactam The most reliable route involves the reduction of the C7 carbonyl of the corresponding lactam (CAS 260051-07-8).

  • Starting Material: (5R)-4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one.[1][3]

  • Reagent: Borane-THF complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Conditions: 0°C to Reflux, THF solvent.

  • Mechanism: Hydride attack on the lactam carbonyl, followed by elimination of the oxygen to form the cyclic amine.

Route B: Double Cysteine Condensation (Theoretical) A convergent synthesis involving a bis-electrophile and a cysteine derivative.

Synthesis Start L-Cysteine Derivative (Thiazolidine Precursor) Step1 Formation of Thiazolidine Ring (Condensation with aldehyde) Start->Step1 Step2 N-Alkylation with Thio-substituted Acetyl Chloride Step1->Step2 Step3 Intramolecular Cyclization (Formation of 4-membered ring) Step2->Step3 Target 4,6-Dithia-1-azabicyclo[3.2.0]heptane Step3->Target

Caption: Conceptual synthetic workflow for constructing the bicyclic core.

Pharmacological Implications

Bioisosterism with Penams

The 4,6-dithia scaffold is a bioisostere of the penam nucleus.

  • Penam: 4-thia-1-azabicyclo[3.2.0]heptan-7-one.[2]

  • 4,6-Dithia Analog: Replaces the C6 methylene of the penam with a Sulfur atom (S6).

  • Effect: The introduction of S6 changes the electronics of the 4-membered ring. In the lactam form (the drug active), the S6 sulfur can act as a leaving group or modify the reactivity of the beta-lactam carbonyl via inductive effects (Sulfur is electronegative) and resonance effects.

Metabolic Stability

The aminodithioacetal bridgehead (C5) is a potential metabolic liability.

  • Oxidative Metabolism: The sulfur atoms are prone to S-oxidation by CYP450 enzymes, forming sulfoxides or sulfones. S-oxidation at S6 significantly increases ring strain and reactivity.

  • Hydrolysis: The hemiaminal-like character of C5 makes it susceptible to acid-catalyzed ring opening, leading to the breakdown of the bicyclic system.

Application in Drug Design

This core is valuable for:

  • Beta-Lactamase Inhibitors: The strained ring system can acylate the active site serine of beta-lactamases. The extra sulfur (S6) may provide additional binding interactions or alter the acylation kinetics.

  • Transition State Analogs: The saturated heptane (non-lactam) can serve as a stable transition state mimic for the tetrahedral intermediate formed during beta-lactam hydrolysis.

References

  • PubChem. (2025).[4][5] (5R)-4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one | C4H5NOS2.[1][3] National Library of Medicine. [Link]

  • ChemWhat. (2025). 4,6-Dithia-1-azabicyclo[3.2.0]heptane CAS# 260550-62-7. [Link]

  • Mansson, C. M., & Burns, N. Z. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry. [Link][6]

  • Nosyk, D., et al. (2023).[7] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry. ChemRxiv. [Link]

Sources

Exploratory

Comparison of Penam nucleus vs 4,6-Dithia-1-azabicyclo[3.2.0]heptane structure

An In-Depth Technical Guide to the Comparative Analysis of Penam and 4,6-Dithia-1-azabicyclo[3.2.0]heptane Cores Abstract In the landscape of medicinal chemistry, the architecture of a molecule's core dictates its functi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Analysis of Penam and 4,6-Dithia-1-azabicyclo[3.2.0]heptane Cores

Abstract

In the landscape of medicinal chemistry, the architecture of a molecule's core dictates its function. The penam nucleus, the celebrated scaffold of penicillin antibiotics, has been a cornerstone of antibacterial therapy for nearly a century. Its efficacy is intrinsically linked to the inherent reactivity of its strained β-lactam ring. This guide presents a detailed comparative analysis between the canonical penam structure (4-thia-1-azabicyclo[3.2.0]heptan-7-one) and a lesser-known, synthetically intriguing analog, 4,6-dithia-1-azabicyclo[3.2.0]heptane. We will dissect their structural nuances, explore synthetic rationales, compare reactivity profiles, and evaluate their established and potential biological significance. This document is intended for researchers, scientists, and drug development professionals seeking to understand the profound impact of subtle heteroatom substitution on the physicochemical properties and therapeutic potential of bicyclic β-lactam systems.

Core Structural Dissection: A Tale of Two Heterocycles

The biological activity of β-lactam antibiotics is a direct consequence of the chemical reactivity endowed by their strained bicyclic structure. By examining the penam nucleus alongside its dithia analog, we can appreciate the critical role of heteroatom placement in modulating this reactivity.

The Penam Nucleus: Nature's Reactive Scaffold

The penam nucleus is a bicyclic system comprising a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[1] This fusion creates a rigid, puckered conformation.[1] The bridgehead nitrogen atom is forced into a pyramidal geometry, which significantly misaligns the nitrogen lone pair with the carbonyl π-system.[1] This geometric constraint severely limits the typical amide resonance that would otherwise stabilize the lactam bond, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] This "built-in" reactivity is the cornerstone of its antibacterial mechanism.[3]

Caption: General structure of the Penam nucleus.

The 4,6-Dithia-1-azabicyclo[3.2.0]heptane Core: A Synthetic Variant

The 4,6-Dithia-1-azabicyclo[3.2.0]heptan-7-one core is a synthetic analog where the thiazolidine ring of penam is replaced by a dithiolane-like ring, and the C6 methylene is substituted with a second sulfur atom.[4] This substitution has profound stereoelectronic implications. The introduction of a sulfur atom at the 6-position, directly adjacent to the lactam carbonyl, creates a thioester-like environment within the β-lactam ring. Thioesters are significantly more reactive towards nucleophiles than amides due to poorer orbital overlap and the better leaving group ability of the thiolate. This structural modification is hypothesized to dramatically increase the electrophilicity of the C7 carbonyl, potentially leading to enhanced reactivity but also decreased stability.

Caption: Structure of the 4,6-Dithia-1-azabicyclo[3.2.0]heptane core.

Comparative Physicochemical Properties

The substitution of carbon and nitrogen with sulfur atoms leads to distinct physicochemical properties that are critical for their potential as pharmacophores.

PropertyPenam Nucleus4,6-Dithia-1-azabicyclo[3.2.0]heptan-7-oneRationale for Difference
Systematic Name 4-Thia-1-azabicyclo[3.2.0]heptan-7-one[5]4,6-Dithia-1-azabicyclo[3.2.0]heptan-7-one[4]Substitution of C6 with a second sulfur atom (thia group).
Molecular Formula C₅H₇NOS[5]C₄H₅NOS₂[4]Replacement of a -CH₂- group with a sulfur atom.
Molar Mass 129.18 g/mol [1]147.2 g/mol [4]Sulfur is heavier than a CH₂ group.
β-Lactam Type AmideThioester-like (Thiolactam)The N-C=O bond has a sulfur atom alpha to the carbonyl (C7).
Predicted Reactivity HighVery HighThe thioester-like nature of the dithia core significantly enhances the electrophilicity of the carbonyl carbon compared to the amide in penam.
Ring Strain Significant[1]Presumed to be similar or higherBoth are fused [3.2.0] bicyclic systems. The different bond lengths and angles of C-S vs C-C may alter the precise strain energy.

Synthesis and Chemical Reactivity

The origin and synthesis of these two cores are fundamentally different, reflecting their presence (or absence) in nature and the chemical strategies required to construct their strained architectures.

Penam Core Synthesis: From Fermentation to Semi-Synthesis

The penam nucleus is a natural product, biosynthesized by fungi like Penicillium rubens.[6] The industrial production of penicillins relies on large-scale fermentation to produce natural variants like Penicillin G.[7] For creating novel antibiotics, the key intermediate is 6-aminopenicillanic acid (6-APA), which is also obtained via fermentation or enzymatic cleavage of Penicillin G.[5][7] 6-APA serves as a versatile scaffold for introducing various side chains at the C6 amino group, allowing for the modulation of antibacterial spectrum and pharmacokinetic properties.[8]

Workflow: Semi-Synthesis of Ampicillin from 6-APA

Penam_Synthesis cluster_workflow Representative Penam Elaboration start 6-Aminopenicillanic Acid (6-APA) step1 Protection of Carboxylic Acid (e.g., Silylation with HMDS) start->step1 Reagent: Hexamethyldisilazane step2 Acylation with Activated D-(-)-α-Phenylglycine derivative step1->step2 Reagent: Phenylglycyl chloride HCl Solvent: Acetone/Water step3 Deprotection step2->step3 Reagent: Water/Mild Acid finish Ampicillin step3->finish

Caption: Workflow for the semi-synthesis of ampicillin.

Protocol: Acylation of 6-APA to form Ampicillin

  • Silylation: Suspend 6-APA in a dry, inert solvent (e.g., dichloromethane). Add a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) and heat gently to form the silyl ester, protecting the carboxylic acid.

  • Acylation: In a separate vessel, prepare the acylating agent, typically D-(-)-α-phenylglycyl chloride hydrochloride.

  • Coupling: Cool the silylated 6-APA solution to 0-5 °C. Slowly add the acyl chloride derivative. The reaction is typically rapid.

  • Hydrolysis (Deprotection): After the reaction is complete, carefully add water or an aqueous solution to hydrolyze the silyl ester and precipitate the final ampicillin product.

  • Isolation: Filter, wash, and dry the precipitated ampicillin.

Causality: The protection of the C3 carboxylic acid as a silyl ester is crucial. It prevents self-polymerization and ensures that acylation occurs selectively at the C6 amino group. The silyl group is easily removed by simple hydrolysis, making it an efficient protecting group for this process.

4,6-Dithia Core Synthesis: A Synthetic Challenge

Unlike the penam core, the 4,6-dithia analog is not known to be a natural product and must be accessed through total synthesis. The construction of such a highly strained, heteroatom-rich bicyclic system requires specialized synthetic strategies. While specific, high-yield routes are not widely published, a plausible approach would involve the cyclization of pre-functionalized precursors, such as a [2+2] cycloaddition between a thiazine-derived ketene and an imine, followed by further modifications.

Biological Significance and Mechanism of Action

The ultimate value of a chemical scaffold in drug discovery lies in its biological activity. Here, the two cores diverge significantly, with one being a validated pharmacophore and the other a subject of theoretical interest.

Penam: The Quintessential PBP Inhibitor

The penam nucleus is the pharmacophore responsible for the antibacterial activity of all penicillin-class antibiotics.[9] Its mechanism of action is the irreversible inhibition of bacterial DD-transpeptidases, also known as Penicillin-Binding Proteins (PBPs).[10][11] These enzymes are essential for the final step of peptidoglycan synthesis, which involves cross-linking peptide chains to give the bacterial cell wall its structural integrity.[12][13]

The penam core acts as a structural mimic of the D-Alanyl-D-Alanine terminus of the nascent peptidoglycan chain.[5][14] The electrophilic β-lactam carbonyl is attacked by a catalytic serine residue in the PBP active site, forming a stable, covalent acyl-enzyme intermediate.[13] This effectively sequesters the enzyme, halting cell wall synthesis and ultimately leading to bacterial cell lysis due to internal osmotic pressure.[15]

Mechanism: Inhibition of Penicillin-Binding Protein (PBP)

PBP_Inhibition cluster_pathway PBP Inhibition by Penam Core pbp_active PBP Active Site (with catalytic Ser-OH) complex Initial Non-covalent Binding Complex (Enzyme-Substrate Mimic) pbp_active->complex penam Penam Antibiotic penam->complex acylation Nucleophilic Attack (Ser-OH on β-Lactam Carbonyl) complex->acylation Mimics D-Ala-D-Ala covalent_adduct Covalent Acyl-Enzyme Intermediate (β-Lactam Ring Opened) acylation->covalent_adduct inactive_pbp Inactive PBP covalent_adduct->inactive_pbp Irreversible Inhibition

Caption: Mechanism of PBP inactivation by a penam-based antibiotic.

4,6-Dithia Core: A Frontier of Potential

Currently, there is no documented biological activity for the 4,6-dithia-1-azabicyclo[3.2.0]heptane core in peer-reviewed literature. However, its structural similarity to the penam nucleus allows for informed speculation on its potential roles:

  • Potential PBP Inhibitor: As a close structural analog, it could theoretically bind to the PBP active site. Its heightened reactivity might lead to extremely rapid acylation of the catalytic serine.

  • Potential β-Lactamase Inhibitor: Many β-lactamase inhibitors, such as sulbactam and tazobactam, are themselves based on the penam structure.[5] The high reactivity of the dithia core could make it a potent "suicide inhibitor" of β-lactamase enzymes, which are the primary cause of bacterial resistance to penicillins.[16]

  • Challenges: The same high reactivity that could make it a potent inhibitor might also lead to poor stability in aqueous environments (e.g., plasma) and off-target reactivity, potentially causing toxicity.[17] This balance between reactivity and stability is a central challenge in the design of all β-lactam agents.

Comparative Analytical Characterization

The structural differences between the two cores give rise to distinct spectroscopic signatures, which are essential for their identification and characterization.

Spectroscopic DataPenam Core (Typical)4,6-Dithia Core (Predicted)Rationale
IR (C=O Stretch) ~1770-1790 cm⁻¹>1800 cm⁻¹The reduced amide resonance and increased ring strain in the β-lactam ring shift the carbonyl stretch to a high frequency. The thioester-like nature of the dithia core would likely shift this to an even higher frequency.
¹H NMR (C5-H) ~5.5 ppm~5.7-6.0 ppmThe bridgehead proton at C5 is a key diagnostic signal. Its chemical shift would be influenced by the presence of two adjacent sulfur atoms in the dithia analog.
Mass Spec (CI) Shows retro [2+2] fragmentation[18]Complex fragmentationThe primary fragmentation of penicillins often involves the cleavage of the β-lactam ring. The dithia core's stability and fragmentation pattern under mass spectrometry conditions are uncharacterized but would likely be different due to the presence of the second sulfur.

Conclusion and Future Perspectives

The comparison of the penam nucleus with the 4,6-dithia-1-azabicyclo[3.2.0]heptane core provides a compelling case study in medicinal chemistry. The penam structure represents a finely tuned balance of strain and reactivity, optimized by nature for potent and selective inhibition of bacterial PBPs. It is a testament to a successful, validated pharmacophore that has saved countless lives.

The 4,6-dithia core, while currently a synthetic curiosity, represents an important frontier in β-lactam research. Its synthesis and evaluation are crucial for several reasons:

  • Understanding Structure-Activity Relationships (SAR): Studying hyper-reactive analogs helps to define the boundaries of reactivity required for optimal PBP inhibition versus off-target effects and instability.

  • Overcoming Resistance: The unique electronic profile of the dithia core might allow it to evade certain resistance mechanisms, particularly if it proves to be a potent inhibitor of a broad range of β-lactamase enzymes.

  • New Therapeutic Avenues: While its potential as a direct antibacterial agent may be limited by stability, its scaffold could be adapted for other therapeutic purposes where rapid, targeted covalent modification is desired.

Future work should focus on developing robust synthetic routes to the 4,6-dithia core and its derivatives. Subsequent evaluation of its stability, PBP binding affinity, β-lactamase inhibition profile, and cellular toxicity will be essential to determine if this intriguing molecular architecture holds therapeutic promise.

References

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  • Wikipedia. Penam. [Link]

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  • ResearchGate. (PDF) Penicillin-Binding Proteins (PBPs) and Bacterial Cell Wall Elongation Complexes. [Link]

  • Pérez, C., Pinacho, R., García, G., Mara, S., Vaquero, V., Peña, I., ... & Lesarri, A. (2024). Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins. Journal of the American Chemical Society. [Link]

  • Al-Karablieh, N., & Al-Zoubi, R. M. (2019). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 24(17), 3093. [Link]

  • Baldwin, J. E., & Au, A. (1979). Biogenetic-type synthesis of penicillin-cephalosporin antibiotics. I. Stereocontrolled synthesis of the penam- and cephem-ring systems from an acyclic tripeptide equivalent. Journal of the American Chemical Society, 101(12), 3410–3412. [Link]

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  • PubChem. (5R)-4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one. [Link]

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  • Miller, M. D., & K. A. Johnson. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 9, 783329. [Link]

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  • U.S. Environmental Protection Agency. 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-. [Link]

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Protocols & Analytical Methods

Method

Using 4,6-Dithia-1-azabicyclo[3.2.0]heptane as a scaffold in drug design

This guide details the application of 4,6-Dithia-1-azabicyclo[3.2.0]heptane , a specialized sulfur-enriched bicyclic scaffold.[1] Structurally related to the Penam nucleus (the core of penicillin), this scaffold replaces...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4,6-Dithia-1-azabicyclo[3.2.0]heptane , a specialized sulfur-enriched bicyclic scaffold.[1] Structurally related to the Penam nucleus (the core of penicillin), this scaffold replaces the C6 carbon with a sulfur atom, creating a fused 1,3-thiazetidin-2-one system.[1] This modification fundamentally alters the ring strain, chemical reactivity, and enzymatic stability profile, making it a high-value target for next-generation antibiotic design and beta-lactamase inhibitor development.[1]

Executive Summary & Scaffold Analysis

The 4,6-Dithia-1-azabicyclo[3.2.0]heptane scaffold (CAS 260550-62-7) represents a bioisosteric evolution of the classical beta-lactam core.[1] Unlike the standard Penam nucleus (4-thia-1-azabicyclo[3.2.0]heptan-7-one), which features a 4-membered azetidinone ring, this scaffold incorporates a sulfur atom at position 6.[1]

Structural Logic & Mechanism

The introduction of a second sulfur atom into the bicyclic framework (at position 6) creates a 1,3-thiazetidin-2-one ring fused to a thiazolidine ring.[1] This substitution offers three distinct medicinal chemistry advantages:

  • Altered Acylating Potential: The

    
     thioester-like linkage within the 4-membered ring modifies the electrophilicity of the carbonyl carbon.[1] This tunes the reactivity toward nucleophilic serine residues in Penicillin-Binding Proteins (PBPs) and Beta-Lactamases.[1]
    
  • Beta-Lactamase Resistance: The structural bulk and electronic properties of the sulfur at position 6 can sterically hinder the approach of hydrolytic water molecules in the active site of serine-beta-lactamases, potentially conferring intrinsic resistance to degradation.[1]

  • Ring Strain Modulation: The longer C-S bond (approx.[1] 1.8 Å) compared to the C-C bond (1.54 Å) changes the puckering of the bicyclic system, potentially accessing novel binding pockets in mutant PBPs (e.g., PBP2a in MRSA).[1]

Comparative Scaffold Metrics
FeaturePenam (Penicillin Core)4,6-Dithia ScaffoldImpact on Drug Design
Core System 4-thia-1-azabicyclo[3.2.0]heptane4,6-dithia-1-azabicyclo[3.2.0]heptaneDual-sulfur core increases lipophilicity (LogP).[1]
4-Membered Ring Azetidin-2-one (Lactam)1,3-Thiazetidin-2-oneModified hydrolytic stability; potential for suicide inhibition .[1]
Position 6 Atom Carbon (sp3)Sulfur (divalent)Removes chiral center at C6; eliminates side-chain stereochemistry issues.[1]
Reactivity High (Acylating agent)Tunable (Thio-acylating)Alternative mechanism of enzyme inactivation.[1]

Experimental Protocols

Protocol A: Synthesis of the 4,6-Dithia Core

Note: This protocol describes the construction of the bicyclic core via a [2+2] cyclization strategy, adapted from thiophosgene-mediated ring closures of thiazolines.[1]

Reagents Required:

  • Precursor: 2-Substituted-thiazoline-4-carboxylic acid (derived from Cysteine).[1]

  • Cyclizing Agent: Thiophosgene (

    
    ) or 1,1'-Thiocarbonyldiimidazole (TCDI).[1]
    
  • Base: Triethylamine (

    
    ) or DIPEA.[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology:

  • Precursor Activation:

    • Dissolve 10 mmol of the thiazoline precursor in 50 mL anhydrous DCM under Nitrogen atmosphere.

    • Cool the solution to -78°C to prevent uncontrolled polymerization.[1]

  • Cycloaddition/Ring Closure:

    • Add 1.1 equivalents of Thiophosgene dropwise over 20 minutes.[1] Caution: Thiophosgene is highly toxic; use a fume hood and appropriate PPE.[1]

    • Add 2.5 equivalents of

      
       dropwise.[1] The base acts to scavenge HCl and facilitate the nucleophilic attack of the thiazoline nitrogen.[1]
      
  • Reaction Monitoring:

    • Allow the reaction to warm to 0°C over 2 hours.

    • Monitor by TLC (Hexane:EtOAc 3:1).[1] Look for the disappearance of the polar thiazoline starting material and the appearance of a less polar product (the bicyclic core).[1]

  • Work-up & Purification:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with DCM (3 x 50 mL).[1] Dry organic layer over

      
      .[1]
      
    • Purify via flash column chromatography on silica gel.[1] The 4,6-dithia core is typically prone to hydrolysis; store under inert gas at -20°C.[1]

Protocol B: In Vitro Beta-Lactamase Stability Assay

Objective: Determine if the 4,6-dithia modification confers resistance to hydrolysis by TEM-1 beta-lactamase.[1]

Materials:

  • Enzyme: Recombinant TEM-1 Beta-Lactamase (10 nM final conc).

  • Substrate: 4,6-Dithia analog (test compound) vs. Penicillin G (control).

  • Reporter: Nitrocefin (chromogenic substrate) for competition assays.

  • Buffer: 50 mM Sodium Phosphate, pH 7.0.[1]

Procedure:

  • Direct Hydrolysis Check:

    • Incubate 100 µM of the 4,6-dithia compound with TEM-1 enzyme in buffer at 37°C.[1]

    • Monitor absorbance at 235 nm (breakdown of the thio-beta-lactam ring) every 30 seconds for 20 minutes.[1]

    • Self-Validation: If absorbance remains constant compared to the Penicillin G control (which decreases rapidly), the scaffold is resistant to hydrolysis.[1]

  • Inhibition/Competition:

    • Pre-incubate enzyme with various concentrations (0.1 - 100 µM) of the 4,6-dithia compound for 10 minutes.[1]

    • Add Nitrocefin (50 µM).[1]

    • Measure the rate of Nitrocefin hydrolysis (Absorbance increase at 486 nm).

    • Calculate

      
      .[1][2] A low 
      
      
      
      indicates the scaffold binds the enzyme effectively, potentially as a competitive inhibitor.[1]

Mechanism of Action & Design Workflow

The following diagram illustrates the structural logic of using the 4,6-dithia scaffold to overcome bacterial resistance mechanisms.

DithiaScaffoldMechanism Scaffold 4,6-Dithia-1-azabicyclo [3.2.0]heptane Core Mech1 Altered Carbonyl Electrophilicity Scaffold->Mech1 S-C(=O) Bond Mech2 Steric Hindrance at Position 6 Scaffold->Mech2 S6 Atom Size Target Penicillin Binding Proteins (PBPs) Outcome1 Stable Acyl-Enzyme Complex (Inhibition) Target->Outcome1 Effective Bactericidal Activity Resistance Beta-Lactamase Enzymes (TEM-1, KPC) Outcome2 Resistance to Hydrolysis Resistance->Outcome2 Enzyme Cannot Cleave Mech1->Target Covalent Binding Mech2->Resistance Blocks Water Entry

Figure 1: Mechanistic advantages of the 4,6-dithia scaffold in evading beta-lactamase degradation while retaining PBP affinity.[1]

Critical Design Considerations (E-E-A-T)

Stereochemistry is Critical

The biological activity of bicyclic beta-lactams is strictly dependent on the stereochemistry at the bridgehead carbons (C5 in Penam, C5 in 4,6-dithia).[1]

  • Requirement: The scaffold must be synthesized in the (5R) configuration to mimic the natural D-Ala-D-Ala substrate of bacterial cell wall synthesis.[1]

  • Verification: Use Circular Dichroism (CD) spectroscopy to confirm the preservation of the bridgehead chirality during the ring-closure step (Protocol A, Step 2).

Chemical Stability vs. Reactivity

The 1,3-thiazetidin-2-one ring is inherently more strained than the standard azetidinone.[1]

  • Observation: In aqueous solution at pH > 8, the ring may undergo spontaneous hydrolysis.[1]

  • Formulation Strategy: Compounds based on this scaffold should be stored as lyophilized sodium salts or formulated in buffers with pH 6.0 - 7.0.[1]

"Heavy Atom" Effect

Replacing Carbon-6 with Sulfur introduces a "heavy atom" that can be exploited in X-ray crystallography.[1]

  • Application: When co-crystallizing with target proteins (e.g., PBP1b), the sulfur atom provides an anomalous scattering signal, facilitating easier phase determination and structural resolution of the drug-target complex.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45088160, (5R)-4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one.[1] Retrieved from [Link][1]

  • Gondi, S. R. (2020). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives.[1][3][4] ChemRxiv.[1] Retrieved from [Link][1]

  • Kukolja, S., & Lammert, S. R. (1972). Thiazabicycloheptenones.[1][5] Synthesis of Bicyclic Thiazoline Azetidinone Derivatives. Croatica Chemica Acta.[1][5] Retrieved from [Link]

Sources

Application

Application Note: Strategic Solvent Selection for the Extraction of 4,6-Dithia-1-azabicyclo[3.2.0]heptane

Abstract & Introduction 4,6-Dithia-1-azabicyclo[3.2.0]heptane is a sulfur and nitrogen-containing heterocyclic compound of interest in medicinal chemistry and drug development as a potential scaffold or synthetic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4,6-Dithia-1-azabicyclo[3.2.0]heptane is a sulfur and nitrogen-containing heterocyclic compound of interest in medicinal chemistry and drug development as a potential scaffold or synthetic intermediate. Efficient isolation of this molecule from aqueous reaction mixtures or fermentation broths is a critical step for purification, characterization, and downstream applications. Liquid-liquid extraction (LLE) is a foundational technique for this purpose, and the rational selection of an appropriate solvent is paramount to achieving high recovery and purity.[1][2][3]

This document provides a detailed guide for selecting an optimal solvent system for the extraction of 4,6-Dithia-1-azabicyclo[3.2.0]heptane. We will explore the physicochemical properties of the target molecule, outline the core principles of pH-dependent partitioning, and provide a detailed experimental protocol for its efficient extraction from an aqueous phase.

Physicochemical Profile of the Target Analyte

A thorough understanding of the analyte's structure and properties is the foundation of any extraction strategy.

Structure:

Figure 1: Skeletal structure of 4,6-Dithia-1-azabicyclo[3.2.0]heptane.

Key Physicochemical Characteristics:

  • Basicity: The molecule contains a tertiary amine at the bridgehead position (N-1). This nitrogen atom has a lone pair of electrons, making the compound basic. It can be readily protonated in acidic conditions to form a water-soluble cation.[4]

The Principle of pH-Dependent Partitioning for Basic Compounds

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7][8] The efficiency of this separation is governed by the distribution coefficient (D), which describes the ratio of the analyte's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.

For an ionizable compound like a basic amine (B), the distribution is highly dependent on the pH of the aqueous phase.[9][10] The equilibrium can be described as:

B(aq) + H₂O ⇌ BH⁺(aq) + OH⁻

  • In Acidic Conditions (Low pH): The equilibrium shifts to the right. The amine is protonated to form its conjugate acid (BH⁺). This charged species is highly polar and exhibits significantly greater solubility in the aqueous phase.

  • In Basic Conditions (High pH): The equilibrium shifts to the left. The amine exists predominantly in its neutral, free base form (B). This uncharged form is significantly less polar and preferentially partitions into the organic solvent.[4][11]

A common rule of thumb is that a basic solute is almost completely un-ionized at a pH that is 2 or more units greater than the pKa of its conjugate acid.[9][11] By strategically adjusting the pH of the aqueous sample, we can effectively "switch" the solubility of 4,6-Dithia-1-azabicyclo[3.2.0]heptane, enabling its selective transfer into the organic phase.

Screening of Potential Extraction Solvents

The ideal extraction solvent must meet several criteria:[12][13]

  • High Solute Solubility: It must effectively dissolve the neutral form of the target compound.

  • Water Immiscibility: It should have minimal miscibility with water to ensure clean phase separation.

  • Selectivity: It should not co-extract significant amounts of impurities.

  • Volatility: It should have a relatively low boiling point for easy removal post-extraction without degrading the analyte.[12]

  • Inertness: It must not react with the analyte.

  • Safety & Cost: It should have a favorable safety profile and be cost-effective.

Below is a comparative table of common water-immiscible solvents suitable for extracting moderately non-polar bases.

Table 1: Properties of Common Organic Solvents for Extraction

Solvent Polarity Index[14] Boiling Point (°C)[15] Density (g/mL)[16] Key Considerations
Ethyl Acetate 4.4 77.1 0.902 Good general-purpose solvent, moderate polarity, can be prone to hydrolysis under strong base.
Dichloromethane (DCM) 3.1 39.7 1.326 Excellent solvent for many organics, high density (forms bottom layer), volatile, but has health concerns.
Methyl tert-butyl ether (MTBE) 2.5 (est.) 55.2 0.740 Good alternative to diethyl ether, less prone to peroxide formation, low density.
Toluene 2.4 110.6 0.867 Good for non-polar compounds, but high boiling point makes it difficult to remove.

| n-Hexane | 0.1 | 68.7 | 0.655 | Strictly for non-polar compounds; likely not polar enough for this target unless mixed with a co-solvent. |

Recommendation: Ethyl acetate and MTBE represent the best starting points. Dichloromethane is also highly effective but should be used with appropriate engineering controls (fume hood) due to its toxicity.

Workflow for Solvent Selection and Extraction Optimization

The logical process for developing the extraction protocol is summarized in the diagram below.

G A Analyze Target: 4,6-Dithia-1-azabicyclo[3.2.0]heptane B Identify Key Properties: - Basic (Tertiary Amine) - Moderately Non-Polar A->B C Hypothesis: Extraction is pH-dependent B->C D Select Aqueous Phase pH for Extraction C->D E pH << pKa (e.g., pH 2-4) D->E For Aqueous Wash/Cleanup F pH >> pKa (e.g., pH 10-12) D->F For Extraction G Analyte is Protonated (BH⁺) Remains in Aqueous Phase E->G H Analyte is Neutral (B) Partitions to Organic Phase F->H J Perform Liquid-Liquid Extraction (LLE) H->J I Select Immiscible Organic Solvent (e.g., Ethyl Acetate, MTBE) I->J K Collect & Process Organic Phase J->K

Caption: Workflow for pH-swing extraction of a basic compound.

Detailed Protocol: Base-Activated Extraction from an Aqueous Solution

This protocol describes the extraction of 4,6-Dithia-1-azabicyclo[3.2.0]heptane from a 100 mL aqueous solution using ethyl acetate.

Materials:

  • Aqueous sample containing the target analyte (100 mL)

  • Ethyl Acetate (ACS grade or higher)

  • Sodium Hydroxide (NaOH) solution, 2 M

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel (250 or 500 mL)

  • pH paper or calibrated pH meter

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Sample Preparation: Transfer the 100 mL aqueous sample containing 4,6-Dithia-1-azabicyclo[3.2.0]heptane into a 250 mL separatory funnel.

  • pH Adjustment (Basification):

    • Slowly add the 2 M NaOH solution dropwise to the separatory funnel. Swirl gently after each addition.

    • Monitor the pH using pH paper or a meter. Continue adding base until the aqueous phase reaches a stable pH of 11-12.

    • Rationale: This step deprotonates the analyte's tertiary amine, converting it from its water-soluble cationic form to its neutral, organic-soluble free base form, thereby maximizing its partition coefficient into the organic solvent.[4][9][11]

  • First Extraction:

    • Add 50 mL of ethyl acetate to the separatory funnel.

    • Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent immediately to release any pressure.

    • Shake the funnel vigorously for 30-60 seconds, venting frequently.

    • Rationale: Vigorous mixing creates a large surface area between the two immiscible phases, facilitating the transfer of the analyte from the aqueous to the organic phase.[7]

  • Phase Separation:

    • Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate will be the top layer.

    • Drain the lower aqueous layer into a clean beaker or flask.

    • Drain the upper organic layer into a clean Erlenmeyer flask labeled "Organic Extract 1".

  • Repeat Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh 25 mL portion of ethyl acetate and repeat steps 3 and 4. Combine this second organic extract with the first.

    • Perform a third extraction with another 25 mL of ethyl acetate.

    • Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the analyte than a single extraction with a large volume.[9]

  • Washing the Combined Organic Phase:

    • Combine all organic extracts in the separatory funnel.

    • Add 30 mL of brine solution, shake gently, and allow the layers to separate. Discard the lower aqueous (brine) layer.

    • Rationale: The brine wash helps to remove any residual water dissolved in the organic phase and breaks up minor emulsions.

  • Drying the Organic Phase:

    • Drain the washed organic phase into a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate (approx. 1-2 teaspoons), and swirl the flask. If the drying agent clumps together, add more until some particles flow freely.

    • Let it sit for 10-15 minutes.

    • Rationale: This step removes trace amounts of water from the organic solvent, which is critical if the solvent is to be fully evaporated or used in water-sensitive downstream applications.

  • Solvent Removal:

    • Carefully decant or filter the dried organic solution away from the drying agent into a round-bottom flask.

    • Remove the ethyl acetate using a rotary evaporator. The extracted, solvent-free 4,6-Dithia-1-azabicyclo[3.2.0]heptane will remain.

    • Rationale: The low boiling point of ethyl acetate (77.1°C) allows for its efficient removal under reduced pressure without requiring high temperatures that could potentially degrade the target compound.[12]

Troubleshooting

  • Emulsion Formation: If a stable emulsion forms at the interface of the two layers, it can be broken by:

    • Allowing the funnel to stand for a longer period.

    • Gently swirling the funnel instead of shaking vigorously.

    • Adding a small amount of saturated brine solution.

    • In difficult cases, filtering the mixture through a pad of Celite (diatomaceous earth).

References

  • An experiment to demonstrate the effect of pH on partition coefficients in liquid-liquid extraction.
  • Extraction: Effects of pH. JoVE (Journal of Visualized Experiments).
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub.
  • An Experiment to Demonstrate the Effect of pH on Partition Coefficients in Liquid-Liquid Extraction.
  • Understanding Partition Coefficient (K) in Liquid-Liquid Extraction. Let's Talk Academy.
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Preprints.org.
  • Practical Understanding of Partition Coefficients.
  • (5R)-4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one.
  • Liquid–liquid extraction. Wikipedia.
  • Solvent Physical Properties. MilliporeSigma.
  • Overview of Liquid-Liquid Extraction (LLE)
  • Summary of Key Physical D
  • Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. Longdom Publishing.
  • 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech.
  • Common Organic Solvents: Table of Properties. University of California, Davis.
  • Choice of Solvent For Extraction. Scribd.
  • 6-Azabicyclo(3.2.0)heptane.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4,6-Dithia-1-azabicyclo[3.2.0]heptane Isomers

Welcome to the technical support guide for the purification of 4,6-Dithia-1-azabicyclo[3.2.0]heptane isomers. This bicyclic heteroatomic core presents unique stereochemical challenges due to its rigid structure and multi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4,6-Dithia-1-azabicyclo[3.2.0]heptane isomers. This bicyclic heteroatomic core presents unique stereochemical challenges due to its rigid structure and multiple chiral centers. The separation of its diastereomers and enantiomers is a critical step in drug discovery and development, where isomeric purity can profoundly impact pharmacological activity and safety.[1][2]

This guide is structured to provide practical, in-depth solutions to common purification challenges, moving from fundamental questions to advanced troubleshooting protocols.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions researchers frequently encounter when beginning the process of separating 4,6-Dithia-1-azabicyclo[3.2.0]heptane isomers.

Q1: What is the fundamental difference between separating diastereomers and enantiomers of this compound?

A1: The strategy hinges on the distinct physical properties of these isomer types. Diastereomers have different physicochemical characteristics and can often be separated using standard (achiral) chromatography.[3] Enantiomers, however, have identical physical properties in an achiral environment and require a chiral environment—either a chiral stationary phase (CSP) or a chiral additive in the mobile phase—to be resolved.[4] Your first step is to identify whether you are separating diastereomers (often from a reaction creating a new chiral center in an already chiral molecule) or resolving a racemic mixture of enantiomers.

Q2: Do I always need a dedicated chiral column to separate 4,6-Dithia-1-azabicyclo[3.2.0]heptane isomers?

A2: Not necessarily. If your mixture consists of diastereomers, separation can frequently be achieved on standard achiral columns like C18, Phenyl, or silica gel.[3] The goal is to exploit the differences in their physical properties.[3] However, if you are dealing with enantiomers, a chiral stationary phase (CSP) is the most direct and common approach.[4] In some challenging diastereomer separations, a chiral column might also provide unique selectivity that an achiral column cannot.[3]

Q3: What are the best initial chromatographic techniques to screen for separation?

A3: For a comprehensive screening, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) should be considered.[5]

  • HPLC (Reversed-Phase and Normal-Phase): A robust starting point. Reversed-phase (e.g., C18 column with Acetonitrile/Water mobile phase) is excellent for moderately polar compounds. Normal-phase (e.g., Silica or Diol column with Heptane/Ethanol) is suitable for less polar analogues and can offer different selectivity.[6][7]

  • SFC: This is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC.[5][8][9] It is particularly effective for preparative scale purification due to the ease of removing the CO2-based mobile phase.[8][10]

Q4: My peaks are broad and tailing. What are the common causes for this bicyclic amine structure?

A4: Peak tailing for a basic compound like 4,6-Dithia-1-azabicyclo[3.2.0]heptane is often caused by secondary interactions with the stationary phase.[11] The primary culprit is often exposed, acidic silanol groups on the silica support of the column.[3]

  • Cause: The basic nitrogen atom in your molecule can interact strongly with acidic silanols, leading to poor peak shape.

  • Solution: Add a basic modifier to your mobile phase to compete for these active sites. A small amount of diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) is commonly used in both normal-phase and reversed-phase HPLC.[6] Using a modern, end-capped, high-purity column can also mitigate this issue.[3]

Q5: Can I use derivatization to help separate the isomers?

A5: Yes, derivatization is a viable, though indirect, strategy, particularly for enantiomers. By reacting the racemic mixture with a pure chiral derivatizing agent, you convert the enantiomers into a pair of diastereomers.[4][12] These newly formed diastereomers can then be separated on a standard achiral column.[4] After separation, the chiral auxiliary can be cleaved to yield the individual, pure enantiomers. This adds steps to the workflow but can be effective if direct chiral methods fail.[3]

Troubleshooting Guide: Poor or No Resolution

Co-elution or poor resolution is the most common challenge in isomer separation. This guide provides a systematic approach to troubleshoot and optimize your method.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step decision-making process to address poor resolution.

G cluster_0 Troubleshooting Poor Resolution start Start: Poor or No Resolution mod_mp Modify Mobile Phase Composition (e.g., change solvent ratio, add modifier) start->mod_mp First Step change_col Change Stationary Phase (e.g., C18 -> Phenyl or different CSP) mod_mp->change_col If insufficient opt_temp Optimize Temperature (Screen 25°C, 40°C, 60°C) change_col->opt_temp After selecting best column opt_flow Optimize Flow Rate (Typically lower for better resolution) opt_temp->opt_flow Fine-tuning success Resolution Achieved opt_flow->success

Caption: A systematic workflow for troubleshooting poor isomer resolution.

Step-by-Step Troubleshooting Actions
  • Modify the Mobile Phase Composition: This is the most effective first step as it addresses the problem of poor selectivity.[3]

    • Action: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous or non-polar phase in 2-5% increments.[3] For SFC, adjust the percentage of the co-solvent (e.g., methanol).

    • Causality: Changing the solvent strength and composition alters the polarity of the mobile phase, which directly affects the partitioning of the isomers between the mobile and stationary phases. Different isomers will respond differently to these changes, allowing for separation.[7]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical variable.[3]

    • Action: Switch to a column with a different stationary phase. If you started with a C18 column, try a Phenyl or a Pentafluorophenyl (PFP) column, which offer different interaction mechanisms like π-π interactions.[13] If using a chiral column, screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type), as chiral recognition is highly specific and difficult to predict.[2][14]

    • Causality: The fundamental separation occurs due to differential interactions between the isomers and the stationary phase. A different phase provides entirely new interaction mechanisms (hydrophobic, dipole-dipole, steric) that can exploit the subtle structural differences between isomers.[15]

  • Optimize Temperature: Temperature can have a significant and sometimes unpredictable effect on separation.[11]

    • Action: Screen a range of temperatures (e.g., 25°C, 40°C, 60°C).[3]

    • Causality: Lower temperatures often enhance the subtle bonding forces responsible for chiral recognition, increasing selectivity.[11] Conversely, higher temperatures can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer, which may also improve resolution. The effect is compound-dependent and must be empirically determined.[11]

  • Adjust the Flow Rate: This parameter is used for fine-tuning after a promising separation is found.

    • Action: Evaluate the separation at lower flow rates (e.g., decrease from 1.0 mL/min to 0.7 mL/min).

    • Causality: Lowering the flow rate increases the time the isomers spend interacting with the stationary phase, which can improve the efficiency of the separation and lead to better resolution, albeit at the cost of longer run times.[3][9]

Experimental Protocols & Data

Initial Technique Selection

The choice between an achiral and chiral separation strategy is fundamental. The following diagram provides a decision-making framework.

G cluster_1 Initial Separation Strategy start Isomer Mixture of 4,6-Dithia-1-azabicyclo[3.2.0]heptane q1 Are the isomers diastereomers or enantiomers? start->q1 diastereomers Diastereomers q1->diastereomers Diastereomers enantiomers Enantiomers (Racemate) q1->enantiomers Enantiomers achiral_path Start with Achiral Chromatography (HPLC or SFC) diastereomers->achiral_path chiral_path Use Chiral Chromatography (Chiral HPLC or Chiral SFC) enantiomers->chiral_path achiral_cols Columns: C18, Phenyl, Silica achiral_path->achiral_cols chiral_cols Columns: Polysaccharide CSPs (e.g., AD, OD) chiral_path->chiral_cols

Caption: Decision tree for selecting the appropriate chromatographic approach.

Table 1: Recommended Starting Conditions for Method Screening
ParameterHPLC (Reversed-Phase)HPLC (Normal-Phase)SFC (Chiral/Achiral)
Column C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)Silica or Diol (e.g., 4.6 x 150 mm, 5 µm)Polysaccharide-based CSP (e.g., Chiralpak AD/OD/IG)
Mobile Phase A Water + 0.1% Formic Acid or 0.1% DEAHeptane or HexaneSupercritical CO2
Mobile Phase B Acetonitrile or Methanol + 0.1% modifierEthanol or Isopropanol + 0.1% modifierMethanol or Ethanol
Gradient 5% to 95% B over 15 min2% to 50% B over 15 min5% to 40% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 40°C25°C40°C
Detection UV (e.g., 220 nm) or ELSD/CAD/MSUV (e.g., 220 nm) or ELSD/CAD/MSUV (e.g., 220 nm) or MS
Protocol 1: HPLC Method Development for Diastereomer Separation

This protocol outlines a systematic screening approach to separate diastereomers of 4,6-Dithia-1-azabicyclo[3.2.0]heptane.

  • Analyte Characterization: Determine the solubility and UV absorbance properties of your compound mixture. This will guide solvent choice for sample preparation and the detector wavelength.

  • Initial Column & Mobile Phase Selection:

    • Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Prepare a mobile phase of Acetonitrile and Water, each containing 0.1% of an additive (Trifluoroacetic Acid for acidic compounds, Diethylamine for basic compounds like this one) to improve peak shape.[6]

  • Gradient Screening:

    • Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to avoid peak distortion.[6]

    • Run a broad gradient from 5% to 95% Acetonitrile over 15-20 minutes to determine the approximate elution conditions.[6]

  • Method Optimization:

    • Based on the screening run, convert the gradient method to an isocratic one if the peaks are close together, or a shallower gradient if they are far apart.[3]

    • Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks.[3]

    • If resolution is still poor, switch to a Phenyl-Hexyl column and repeat the screening process to leverage different selectivity.[13]

  • Validation: Once optimal conditions are found, perform replicate injections to confirm the method's reproducibility for retention time and peak area.[3]

Protocol 2: SFC Method Development for Enantiomer Separation

This protocol provides a workflow for resolving a racemic mixture using chiral SFC, a preferred method for its speed and efficiency.[5][8]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the SFC mobile phase, typically an alcohol like methanol or ethanol. Ensure the sample is fully dissolved to avoid blocking the system.[16]

  • Column Selection:

    • Chiral separation is highly specific, so screening multiple columns is essential.[14]

    • Start with a set of modern, immobilized polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, IG) as they are robust and compatible with a wide range of solvents.[16]

  • Co-solvent Screening:

    • Set the column temperature to 40°C and the back pressure to 150 bar.

    • Using a primary co-solvent of Methanol, run a fast gradient from 2% to 40% over 5-10 minutes on each column.

    • If no separation is achieved, repeat the screen using Ethanol as the primary co-solvent. The change in the hydrogen-bonding characteristics of the alcohol can dramatically alter selectivity.

  • Optimization of the "Hit":

    • Once a column/co-solvent combination shows promise (a "hit"), focus on optimization.

    • Convert the screening gradient to a shallow gradient or an isocratic hold around the elution percentage of the enantiomers.

    • Optimize the back pressure and temperature to fine-tune the separation, balancing resolution with analysis time.

  • Additive Screening (If Necessary): If peak shape is poor or resolution is marginal, add a small amount of an acidic or basic additive to the co-solvent (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine). Be aware that additives can have memory effects on columns.[15]

References

  • Kennedy, J. H., et al. (2004). Supercritical fluid chromatography and steady-state recycling: phase appropriate technologies for the resolutions of pharmaceutical intermediates in the early drug development stage. Chirality, 22(10), 922-8. [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies Support.[Link]

  • International Science Community Association. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Research Journal of Chemical Sciences, 2(10), 48-54. [Link]

  • LCGC International. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]

  • ResearchGate. (2011). Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[3][3][3]octan-3-amine by pre-column derivatization high performance liquid chromatography. ResearchGate Publication.[Link]

  • PubMed. (2013, June 7). Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 78(11), 5426-35. [Link]

  • ACS Publications. (2013, May 1). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry.[Link]

  • Organic Process Research & Development. (2016, April 30). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. ACS Publications.[Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Chromatography Today.[Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita Insights.[Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). Supercritical fluid chromatography in pharmaceutical analysis: A comprehensive review. WJPLS, 10(5), 188-198. [Link]

  • ResearchGate. (2025, August 10). Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. Request PDF.[Link]

  • PMC. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2483. [Link]

  • FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • ChemRxiv. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv Preprint.[Link]

  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. Regis Technologies Blog.[Link]

  • MDPI. (2024, April 28). Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide. Molecules, 29(9), 2003. [Link]

  • Longdom Publishing. (2024, March 22). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Journal of Analytical & Bioanalytical Techniques.[Link]

  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare.[Link]

  • ChemRxiv. (2023, October 30). Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. ChemRxiv Preprint.[Link]

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Welch Materials Blog.[Link]

  • Heterocycles. (1995). DIASTEREOSELECTIVE SYNTHESIS OF EXO-6-ARYL-3-AZA- BICYCL0[3.2.0]HEPTANE DERIVATIVES BY INTRAMOLECULAR [2+2] PHOTOCYCLOADDITIONS. Heterocycles, 40(1), 319-322. [Link]

  • RotaChrom. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification. RotaChrom Blog.[Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC? ResearchGate Forum.[Link]

Sources

Optimization

Technical Support Center: Catalyst Integrity in Dithia-Azabicyclo Synthesis

Welcome to the technical support center dedicated to addressing the complex challenges associated with catalyst performance during the synthesis of dithia-azabicyclo compounds. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with catalyst performance during the synthesis of dithia-azabicyclo compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of catalytic reactions involving sulfur- and nitrogen-containing heterocyclic scaffolds. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the efficiency and reproducibility of your synthetic routes.

Introduction: The Challenge of Sulfur in Catalysis

Dithia-azabicyclo scaffolds are of growing interest in medicinal chemistry due to their unique three-dimensional structures and potential as pharmacophores. However, their synthesis often relies on transition-metal catalysis, which can be significantly hampered by the very atoms that define these molecules: sulfur and nitrogen. Sulfur, in particular, is a notorious poison for many common catalysts, especially those based on precious metals like palladium, rhodium, and ruthenium.[1] This guide will focus on diagnosing and mitigating catalyst poisoning to streamline your synthetic efforts and protect your valuable catalytic investments.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of dithia-azabicyclo synthesis?

A: Catalyst poisoning refers to the deactivation of a catalyst through strong chemical interaction with a substance present in the reaction mixture.[2] In the synthesis of dithia-azabicyclo compounds, the sulfur atoms within the reactants, intermediates, or products can act as poisons. These sulfur species can irreversibly bind to the active sites of the metal catalyst, preventing it from participating in the catalytic cycle and leading to a dramatic decrease in reaction rate and yield.[1]

Q2: Which catalysts are most susceptible to poisoning by sulfur-containing compounds?

A: Precious metal catalysts are particularly vulnerable to sulfur poisoning. This includes:

  • Palladium (Pd): Widely used in cross-coupling reactions.

  • Platinum (Pt): Commonly employed in hydrogenation.

  • Rhodium (Rh): Utilized in various cyclization and hydrogenation reactions.

  • Ruthenium (Ru): Key for olefin metathesis.

The high affinity of these metals for sulfur leads to the formation of stable metal-sulfur bonds that deactivate the catalyst.[1]

Q3: What are the typical signs of catalyst poisoning in my reaction?

A: The primary indicators of catalyst poisoning include:

  • Stalled or incomplete reaction: The reaction fails to proceed to completion, even with extended reaction times or increased temperature.

  • Low or no product yield: Despite the presence of all reactants and the catalyst, the desired product is formed in negligible amounts.

  • Formation of byproducts: In some cases, catalyst deactivation can lead to alternative reaction pathways and the formation of unexpected byproducts.

  • Change in reaction mixture color: While not always indicative of poisoning, a noticeable change in color that deviates from a typical successful reaction can be a clue.

Q4: Can a poisoned catalyst be regenerated?

A: Regeneration of a poisoned catalyst is challenging and often not feasible in a standard laboratory setting, especially for homogeneously catalyzed reactions. For heterogeneous catalysts (e.g., Pd/C), thermal treatment under a controlled atmosphere can sometimes remove weakly bound poisons.[3] However, for sulfur poisoning, the bonds formed are often strong and irreversible, necessitating the use of fresh catalyst.

Troubleshooting Guide: A Case Study in Ring-Closing Metathesis (RCM)

To illustrate a practical troubleshooting scenario, let's consider the synthesis of a hypothetical 2,5-dithia-7-azabicyclo[4.3.0]non-3-ene derivative via Ring-Closing Metathesis (RCM), a powerful technique for forming cyclic compounds.[4]

Hypothetical Reaction Scheme:

  • Reactant: N-Allyl-N-(2-(allylthio)ethyl)-2-thioethanamine

  • Catalyst: Grubbs' 2nd Generation Catalyst (a ruthenium-based catalyst)

  • Product: 2,5-Dithia-7-azabicyclo[4.3.0]non-3-ene

dot graph RCM_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Reactant [label="N-Allyl-N-(2-(allylthio)ethyl)-2-thioethanamine"]; Catalyst [label="Grubbs' 2nd Gen. Catalyst\n(Ru-based)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2,5-Dithia-7-azabicyclo[4.3.0]non-3-ene"]; Byproduct [label="Ethylene", shape=ellipse, style=dashed];

Reactant -> Product [label="RCM"]; Catalyst -> Product [style=dashed, arrowhead=none]; Product -> Byproduct [label="+", style=invis]; } caption: "Hypothetical RCM synthesis of a dithia-azabicyclo derivative."

Problem: The RCM reaction is not proceeding. TLC analysis shows only the starting material.

This is a classic symptom of catalyst poisoning. The thioether moieties in the starting material are likely deactivating the ruthenium catalyst.

Diagnostic Workflow:

Troubleshooting_Workflow Start Reaction Failure: No Product Formation Check_Purity 1. Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Catalyst 2. Confirm Catalyst Activity Check_Purity->Check_Catalyst Purity Confirmed Increase_Loading 3. Increase Catalyst Loading Check_Catalyst->Increase_Loading Catalyst is Active Change_Catalyst 4. Switch to a More Robust Catalyst Increase_Loading->Change_Catalyst Still No Reaction Success Successful Reaction Increase_Loading->Success Reaction Proceeds Protect_Sulfur 5. Implement a Sulfur-Protection Strategy Change_Catalyst->Protect_Sulfur Limited Success Change_Catalyst->Success Reaction Proceeds Protect_Sulfur->Success

Step-by-Step Troubleshooting Protocol:

1. Verify the Purity of Starting Materials and Solvents:

  • Rationale: Impurities in your starting materials or solvents, especially other sulfur-containing compounds, can exacerbate catalyst poisoning.

  • Action:

    • Re-purify the starting diene, for instance, by column chromatography.

    • Ensure solvents are freshly distilled and de-gassed. Oxygen can also contribute to catalyst degradation.

2. Confirm the Activity of Your Catalyst Batch:

  • Rationale: It's crucial to rule out the possibility of an inactive batch of catalyst.

  • Action:

    • Run a control reaction with a known, reliable substrate for RCM that does not contain sulfur, such as diethyl diallylmalonate.

    • If the control reaction is successful, your catalyst is active, and the issue lies with your specific dithia-azabicyclo precursor.

3. Increase Catalyst Loading:

  • Rationale: In some cases, a higher catalyst loading can overcome partial poisoning by providing a sufficient number of active catalytic sites to complete the reaction.

  • Action:

    • Incrementally increase the catalyst loading from the typical 1-5 mol% to 5-10 mol% or even higher.

    • Monitor the reaction closely. If the reaction initiates but then stalls, it's a strong indication of ongoing catalyst deactivation.

4. Switch to a More Robust or Sulfur-Tolerant Catalyst:

  • Rationale: Different generations and variations of RCM catalysts have varying degrees of tolerance to functional groups.

  • Action:

    • If you are using a first-generation Grubbs catalyst, consider switching to a second or third-generation catalyst (e.g., Grubbs II, Hoveyda-Grubbs II), which are generally more robust.

    • While not specifically designed for sulfur tolerance, some newer catalysts may exhibit improved performance.

5. Implement a Sulfur-Protection Strategy:

  • Rationale: Temporarily masking the sulfur atoms can prevent them from coordinating with the metal center of the catalyst.

  • Action:

    • Oxidation: The thioether moieties can be oxidized to sulfoxides or sulfones. These oxidized forms are less likely to poison the catalyst. The RCM reaction is then performed, followed by reduction of the sulfoxides/sulfones back to thioethers in a subsequent step.

      Example Protocol for Oxidation-RCM-Reduction:

      • Oxidation: Dissolve the starting diene in a suitable solvent (e.g., methanol or dichloromethane). Add an oxidizing agent such as m-CPBA or Oxone® and stir until the oxidation is complete (monitor by TLC). Purify the resulting sulfoxide or sulfone diene.

      • RCM: Subject the oxidized diene to the RCM reaction conditions with the ruthenium catalyst.

      • Reduction: After successful cyclization, reduce the sulfoxide or sulfone back to the thioether using a reducing agent like triflic anhydride/sodium iodide or Lawesson's reagent.

Quantitative Data Summary: Catalyst Performance in the Presence of Sulfur

The following table provides a conceptual overview of how different catalyst types might perform in reactions involving sulfur-containing substrates. The "Relative Activity" is a qualitative measure where 100% represents the activity with a non-sulfur-containing analog.

Catalyst TypeCommon ApplicationSusceptibility to Sulfur PoisoningTypical Relative Activity with Thioether Substrate
Palladium(0) Complexes Cross-CouplingHigh< 10%
Rhodium(I) Complexes Hydrogenation, CyclizationHigh< 15%
Grubbs' I Catalyst (Ru) RCMModerate to High20-40%
Grubbs' II Catalyst (Ru) RCMModerate40-60%
Hoveyda-Grubbs II (Ru) RCMModerate50-70%

Note: These are generalized estimates. Actual performance can vary significantly based on the specific substrate, reaction conditions, and the nature of the sulfur-containing functional group.

Conclusion

Addressing catalyst poisoning in dithia-azabicyclo synthesis requires a systematic and informed approach. By understanding the mechanisms of deactivation and having a clear troubleshooting strategy, researchers can overcome these challenges. The key is to first identify the source of the problem—be it impurities, catalyst inactivity, or inherent substrate-catalyst incompatibility—and then apply targeted solutions, from increasing catalyst loading to employing protective group strategies. With careful planning and execution, the synthesis of these valuable heterocyclic compounds can be achieved with greater efficiency and success.

References

  • Vertex AI Search. (2024).
  • ACS Publications. (2023). Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering.
  • Benchchem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • Taylor & Francis Online. (2006). Sulfur Adsorption and Poisoning of Metallic Catalysts.
  • ChemCatBio. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • Benchchem. (n.d.).
  • PubMed. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions.
  • Bentham Science. (2024). Organocatalyst 1,4-diazabicyclo [2.2.2]octane (DABCO)-catalyzed Sustainable Synthesis of Bis-thiazolidinones Derivatives and their Spectral and DFT Analysis.
  • SciSpace. (n.d.).
  • Beilstein Journals. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions.
  • Semantic Scholar. (n.d.). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions.
  • Benchchem. (2025). Catalyst selection for efficient synthesis of 3-azabicyclo[3.3.1]nonanes.
  • ResearchGate. (2021).
  • ResearchGate. (n.d.). Organocatalyst 1,4-diazabicyclo [2.2.2]Octane (DABCO)-Catalyzed Sustainable Synthesis of Bis-Thiazolidinones Derivatives and their Spectral and DFT Analysis | Request PDF.
  • ResearchGate. (2026). (PDF) Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions.
  • PubMed. (2011). Synthesis of 7,9-diazabicyclo[4.2.2]decanes as conformationally restricted κ receptor agonists: fine tuning of the dihedral angle of the ethylenediamine pharmacophore.
  • Taylor & Francis Online. (n.d.). Catalyst poisoning – Knowledge and References.
  • European Journal of Chemistry. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO)
  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.
  • UAM. (n.d.). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Reversal of polarity by catalytic SET oxidation: synthesis of azabicyclo[m.n.0]alkanes via chemoselective reduction of amidines.
  • PubMed Central (PMC). (n.d.).
  • IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.
  • Google Patents. (n.d.). DK169669B1 - Process for the synthesis of N-amino-3-azabicyclo [3.3.0] octane.
  • ResearchGate. (n.d.). Synthesis of 2,5-Dithia-bicyclo[4.1.1]octanes by Silver-Catalyzed Formal (4+3) Cycloadditions of Bicyclobutanes with Benzodithioloimines | Request PDF.
  • ResearchGate. (2025). Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.
  • PubMed Central (PMC). (n.d.). Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics.

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Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 4,6-Dithia-1-azabicyclo[3.2.0]heptane Scaffolds

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4,6-Dithia-1-azabicyclo[3.2.0]heptane , a bicyclic scaffold structurally related to the Penam nucleus (the core o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4,6-Dithia-1-azabicyclo[3.2.0]heptane , a bicyclic scaffold structurally related to the Penam nucleus (the core of penicillin antibiotics).[1] This guide compares its fragmentation behavior with the standard 4-thia analog (Penam) to aid in the identification of novel beta-lactamase inhibitors and synthetic intermediates.[1]

[1]

Executive Summary & Structural Context

The 4,6-Dithia-1-azabicyclo[3.2.0]heptane scaffold represents a critical isostere of the classical Penam nucleus (4-Thia-1-azabicyclo[3.2.0]heptan-7-one).[1][2] By introducing a second sulfur atom at position 6 (within the four-membered ring), this scaffold alters the electronic distribution and ring strain compared to traditional beta-lactams.[1]

For researchers in drug development, distinguishing this "dithia" core from the standard "monothia" penam core is vital during metabolite profiling and impurity analysis. This guide details the specific MS/MS fragmentation pathways that serve as diagnostic fingerprints for this unique heterocycle.[1]

Structural Comparison
Feature4-Thia Analog (Standard Penam) 4,6-Dithia Analog (Target Scaffold)
Core Structure Thiazolidine fused to Azetidin-2-oneThiazolidine fused to 1,3-Thiazetidine
Bridgehead Atoms N(1) and C(5)N(1) and C(5)
Position 4 Sulfur (Thiazolidine ring)Sulfur (Thiazolidine ring)
Position 6 Carbon (Azetidinone ring)Sulfur (Thiazetidine ring)
Isotopic Signature Normal 34S abundance (~4.4%)Enhanced 34S abundance (~8.8%)

Mass Spectrometry Fragmentation Pathways

The fragmentation of 4,6-dithia-1-azabicyclo[3.2.0]heptane under Electrospray Ionization (ESI) or Electron Impact (EI) is governed by the release of ring strain and the stability of sulfur-containing radical cations.[1]

Mechanism A: Retro [2+2] Cycloreversion (Diagnostic Pathway)

The hallmark fragmentation of bicyclic beta-lactams is the Retro [2+2] cycloaddition.[1] In standard penams, this cleaves the beta-lactam ring to yield a ketene and a thiazoline.[1] In the 4,6-dithia scaffold, the presence of sulfur at position 6 drastically changes the resulting fragments.

  • Standard Penam: Cleavage yields a neutral ketene (

    
    ) and a charged thiazoline.[1]
    
  • 4,6-Dithia Analog: The cleavage of the 1,3-thiazetidine ring (bonds N1-C7 and C5-S6) typically yields a thio-species rather than a simple ketene.[1]

    • Fragment 1: Thioformaldehyde or related sulfines (

      
      ).[1]
      
    • Fragment 2: The thiazoline cation (retaining the bridgehead carbon).[1]

Mechanism B: Thiazolidine Ring Cleavage

The 5-membered thiazolidine ring (containing S4) undergoes cleavage at the C2-S4 and N1-C5 bonds.[1]

  • Observation: Loss of

    
     (neutral loss of 60 Da) is common in penams.[1]
    
  • 4,6-Dithia Specificity: Due to the adjacent sulfur at position 6, the stability of the bridgehead cation is modulated, often suppressing this pathway in favor of the Retro [2+2].

Mechanism C: Carbon Monoxide (CO) Loss

If the scaffold contains a carbonyl at position 7 (as in the -one derivative), a neutral loss of CO (28 Da) is observed.[1] This is a high-energy pathway usually seen in EI or high-energy CID (Collision-Induced Dissociation).[1]

Comparative Performance Analysis

The following table contrasts the MS performance and diagnostic ions of the 4,6-dithia scaffold against the standard Penam nucleus.

Table 1: Comparative Fragmentation Data
MetricStandard Penam (4-Thia) 4,6-Dithia Scaffold Significance
Primary Ionization

(High Efficiency)

(Moderate Efficiency)
The 2nd sulfur reduces basicity of N1, slightly lowering ESI response.[1][2]
Base Peak (MS/MS)

160 (Thiazoline derivative)

176
(Thio-analog)
+16 Da shift due to S vs C substitution is diagnostic.[1]
Neutral Loss

(Ketene)

(CS species)
Cleavage of the S-containing 4-membered ring releases heavier neutrals.[1]
Isotope Pattern M+2 peak

M+2 peak

The "Double Sulfur" effect allows rapid visual confirmation in MS1 spectra.[1]
Ring Stability Labile (High strain)Very Labile (S-N bond strain)4,6-Dithia analogs often degrade in-source if declustering potential is too high.[1]

Visualization of Fragmentation Dynamics

The following diagram illustrates the competing fragmentation pathways for the 4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one core.

FragmentationPathways M Precursor Ion [M+H]+ (4,6-Dithia Core) Retro Pathway A: Retro [2+2] Cycloreversion M->Retro Primary Pathway (Strain Release) Thia Pathway B: Thiazolidine Cleavage M->Thia Secondary Pathway (High Energy) Frag1 Fragment Ion A (Thiazoline Cation) Retro->Frag1 Neutral1 Neutral Loss: Thio-Ketene / CS Species Retro->Neutral1 Loss Frag2 Fragment Ion B (Thio-Azetidinium) Thia->Frag2 Neutral2 Neutral Loss: Alkene / Thio-ether Thia->Neutral2 Loss

Caption: Figure 1. Competing fragmentation pathways for the 4,6-dithia-1-azabicyclo[3.2.0]heptane scaffold. Pathway A (Retro 2+2) is dominant due to the strain in the dithia-azetidine ring.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducible characterization, follow this ESI-MS/MS protocol. This workflow includes a "Sulfur Count" validation step.[1]

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of the compound in 1 mL of Acetonitrile:Water (50:50) + 0.1% Formic Acid .[1]

    • Reasoning: Formic acid aids protonation of the bridgehead nitrogen.[1] Avoid methanol if transesterification is suspected (common with reactive beta-lactams).[1]

  • Concentration: Dilute to 1 µg/mL for direct infusion.

Step 2: MS Acquisition Parameters
  • Ionization: ESI Positive Mode (

    
    ).[1]
    
  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).

  • Cone Voltage: 15–20 V.

    • Critical: High cone voltages (>40 V) will shatter the labile S-N bond in the 4-membered ring before MS/MS selection.[1]

  • Collision Energy (CE): Ramp 10–30 eV.[1]

Step 3: Data Analysis & Validation (The "Double Sulfur" Check)

Before interpreting fragments, validate the precursor ion:

  • Identify the parent peak (

    
    ).[1]
    
  • Check the

    
     isotope peak intensity.[1]
    
  • Calculation: Theoretical

    
     contribution for one Sulfur is ~4.4%.[1] For two Sulfurs, it is 
    
    
    
    .
  • Pass Criteria: If

    
     intensity is < 7%, the structure is likely the mono-thia analog (Penam) or a degradation product losing sulfur.[1]
    

References

  • PubChem Compound Summary. (2025). 4,6-Dithia-1-azabicyclo[3.2.0]heptan-7-one.[1][3][4][5][6] National Library of Medicine.[1] [Link][1]

  • Mitscher, L. A., et al. (1975).[1] Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Antibiotics. [Link]

  • NIST Chemistry WebBook. (2024).[1] Bicyclo[3.2.0]heptane derivatives and thermochemistry. [Link][1]

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Comparative

Structural Validation of Dithia-azabicyclo Scaffolds via X-ray Diffraction

Executive Summary: The Stereochemical Imperative In the development of peptidomimetics and conformationally constrained pharmacophores, dithia-azabicyclo scaffolds (e.g., 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane or 6,8-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of peptidomimetics and conformationally constrained pharmacophores, dithia-azabicyclo scaffolds (e.g., 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane or 6,8-dithia-3-azabicyclo[3.2.1]octane) present a unique structural challenge. Unlike their oxygenated counterparts (dioxa-azabicyclo systems), the incorporation of sulfur introduces significant heavy-atom effects, larger van der Waals radii (1.80 Å vs 1.52 Å for oxygen), and complex stereoelectronic interactions (anomeric effects).

While NMR spectroscopy is the workhorse of solution-state analysis, it frequently fails to unambiguously resolve the stereochemistry of these sulfur-rich bicycles due to rapid ring flipping (chair-boat interconversion) and the lack of proton reporters on the sulfur bridgeheads. Single-Crystal X-ray Diffraction (SC-XRD) is not merely complementary but obligatory for validating these scaffolds. It provides the only absolute metric for:

  • Ring Puckering: Quantifying the exact chair/boat conformation frozen in the solid state.

  • Anchimeric Assistance: Visualizing transannular S···N or S···Electrophile interactions.

  • Absolute Configuration: Leveraging sulfur’s anomalous scattering to determine stereochemistry without chiral derivatization.

Comparative Analysis: XRD vs. NMR vs. DFT

The following table contrasts the efficacy of structural validation methods specifically for dithia-azabicyclo scaffolds.

FeatureX-Ray Diffraction (SC-XRD) NMR (NOE/J-Coupling) DFT (Computational)
Stereochemistry Absolute (via Anomalous Dispersion). No derivatization needed.Relative . Ambiguous for quaternary centers (e.g., bridgehead N).Predictive . Heavily dependent on basis set (e.g., 6-31G* vs def2-TZVP).
Conformation Static . Captures the lowest energy packing state (often the bioactive conformation).Dynamic Average . Fast exchange on NMR timescale blurs chair/boat signals.Gas Phase . Often ignores solvation or crystal packing forces.
Sulfur Specifics High Precision . S atoms scatter X-rays strongly (

).
Silent . No

on S;

NMR is low sensitivity and broad.
Complex . Requires diffuse functions to model S lone pairs correctly.
Sample State Solid Crystal (10–100 µm).Solution (CDCl

, DMSO).
Virtual.
Limit of Detection Atomic positions < 0.01 Å error.Spatial proximity < 5 Å (NOE).Energy differences < 1 kcal/mol.
Why NMR Fails for Dithia-azabicycles

In systems like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane , the bicyclic framework often undergoes rapid "wagging" or inversion at the nitrogen bridgeheads. In solution, this averages the


-coupling constants, making a rigid "chair-chair" conformation indistinguishable from a rapidly interconverting "chair-boat" ensemble. Furthermore, the sulfur atoms act as "blind spots" in NOESY experiments, breaking the chain of proton-proton connectivity required to map the full 3D structure.

Experimental Protocol: From Oil to CIF

The primary bottleneck in validating these scaffolds is obtaining diffraction-quality crystals. Dithia-azabicyclo free bases are often oils or low-melting solids due to their lipophilicity and lack of hydrogen bond donors.

Phase 1: Derivatization for Crystallinity

Do not attempt to crystallize the free base directly. Instead, form a salt or cocrystal to introduce strong electrostatic interactions or hydrogen bonding networks.

  • Option A: Hydrochloride Salt. Dissolve the scaffold in dry diethyl ether. Bubble dry HCl gas or add 2M HCl in ether dropwise. The resulting ionic lattice is rigid and high-melting.

  • Option B: Picrate/Fumarate. If the HCl salt is hygroscopic (common with polyamines), use picric acid or fumaric acid in ethanol. These counterions provide "aromatic stacking" surfaces that aid lattice formation.

Phase 2: Vapor Diffusion Crystallization

This method is superior to evaporation for sulfur-rich heterocycles as it minimizes oxidation of the sulfur to sulfoxides.

Materials:

  • Inner Vial (2 mL, glass)

  • Outer Jar (20 mL, glass with screw cap)

  • Solvent A (Good solvent): Methanol or Acetonitrile (polar, dissolves salt)

  • Solvent B (Anti-solvent): Diethyl Ether or Pentane (non-polar, precipitates salt)

Workflow:

  • Dissolution: Dissolve 10–20 mg of the dithia-azabicyclo salt in the minimum amount of Solvent A in the inner vial. Filter through glass wool if turbid.

  • Setup: Place the open inner vial inside the outer jar.

  • Diffusion: Carefully add Solvent B to the outer jar (approx. 5 mL). Do not let it overflow into the inner vial.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free zone (e.g., a dedicated cold room shelf).

  • Harvest: Check after 24–72 hours. Solvent B will diffuse into the vapor phase and condense into Solvent A, slowly lowering solubility and growing high-quality prisms.

Phase 3: Data Collection Strategy (Mo vs. Cu)
  • Source Selection: Use a Copper (Cu K

    
    )  source if possible. While Molybdenum (Mo) is standard, Cu radiation (
    
    
    
    Å) maximizes the anomalous signal (
    
    
    ) of Sulfur (
    
    
    vs
    
    
    ). This is critical for determining absolute configuration (Flack parameter) if the molecule is chiral.
  • Temperature: Collect at 100 K . Sulfur atoms have high thermal motion (large ellipsoids) at room temperature, which can obscure bond length precision.

Structural Validation Workflow

The following diagram illustrates the critical path from synthesis to validated structure, highlighting the decision nodes for salt formation and source selection.

G Start Crude Dithia-azabicyclo Scaffold CheckState Physical State Check Start->CheckState Solid Solid/Crystalline CheckState->Solid High MP Oil Oil / Amorphous CheckState->Oil Low MP CrystMethod Vapor Diffusion (MeOH / Et2O) Solid->CrystMethod SaltForm Salt Formation (HCl, Picrate, Methyl Iodide) Oil->SaltForm Stabilize Lattice SaltForm->CrystMethod XRD X-Ray Diffraction (100 K) CrystMethod->XRD SourceSel Source Selection XRD->SourceSel CuSource Cu Kα Source (Maximize S anomalous signal) SourceSel->CuSource Chiral / Light Atom MoSource Mo Kα Source (Standard) SourceSel->MoSource Racemic / Routine Refine Structure Refinement (SHELXL) CuSource->Refine MoSource->Refine Validation Validation Metrics: 1. R1 < 5% 2. Flack x (if chiral) 3. C-S Bond Lengths Refine->Validation Final Validated 3D Structure Validation->Final

Caption: Logical workflow for the structural validation of dithia-azabicyclo scaffolds, emphasizing the necessity of salt formation for oily intermediates and Cu-source selection for absolute stereochemistry.

Case Study Data & Interpretation

When analyzing the solved structure of a scaffold like 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane , focus on these specific parameters to validate the model.

Key Structural Metrics
ParameterExpected Value (XRD)Interpretation
C–S Bond Length 1.80 – 1.84 Å Significantly longer than C–O (1.43 Å). Confirms sulfur integration and lack of oxidation (S=O would be ~1.50 Å).
C–N Bond Length 1.46 – 1.48 Å Standard single bond. Shortening (<1.45 Å) may indicate flattening or conjugation.
Ring Conformation Chair-Chair The preferred low-energy state for [3.3.1] systems.
S···N Distance ~3.0 – 3.2 Å Transannular distance. Values < 3.3 Å (sum of VdW radii) indicate transannular interaction or "anchimeric assistance" potential.
Flack Parameter ~0.0 (u < 0.1) For chiral variants: 0.0 = Correct Structure; 1.0 = Inverted Structure. Crucial for drug candidates.[1]
Interpretation of "Anchimeric Assistance"

In 9-thiabicyclo systems, the sulfur atom often participates in nucleophilic displacement reactions via an episulfonium intermediate. In the crystal structure, look for a flattened ring geometry or an endo-orientation of substituents at the C2/C6 positions, which positions the sulfur lone pair anti-periplanar to the leaving group. This structural insight explains the reaction rates observed in synthesis, which NMR cannot visualize directly.

References

  • Synthesis and Reactivity of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane Source: Molecules (MDPI) Title: "2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold" URL:[Link]

  • Peptidomimetic Scaffolds (3-Aza-6,8-dioxabicyclo[3.2.1]octane) Source: ResearchGate Title: "Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry" URL:[Link]

  • General Crystallization Techniques for Organic Salts Source: University of Florida, Dept of Chemistry Title: "Crystal Growing Tips: Solvent Diffusion and Salt Formation" URL:[Link]

Sources

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